molecular formula C14H18N6 B2812556 N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine CAS No. 2415522-79-9

N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine

Cat. No. B2812556
CAS RN: 2415522-79-9
M. Wt: 270.34
InChI Key: FRFMFTJZJOOKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of cancer, inflammation, and viral infections. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It also has the ability to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine in lab experiments is its potential as a new drug candidate. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to formulate into a drug.

Future Directions

There are several future directions for the research on N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as an anti-viral agent for the treatment of viral infections. Additionally, further studies are needed to determine the optimal dosage and formulation of this compound for use as a drug.

Synthesis Methods

There are several methods to synthesize N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the most common methods is the reaction between 2-aminopyrimidine and 1-bromo-3,5-dimethylpyrazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the reaction of 2-aminopyrimidine with 1-chloro-3,5-dimethylpyrazine or 1-iodo-3,5-dimethylpyrazine.

Scientific Research Applications

N,5,6-Trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It also has potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N,5,6-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-10-11(2)17-9-18-14(10)19(3)12-7-20(8-12)13-6-15-4-5-16-13/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFMFTJZJOOKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N(C)C2CN(C2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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